molecular formula C10H17NO2 B13510710 Tert-butyl 1,2,3,6-tetrahydropyridine-4-carboxylate

Tert-butyl 1,2,3,6-tetrahydropyridine-4-carboxylate

Cat. No.: B13510710
M. Wt: 183.25 g/mol
InChI Key: OGERXEZFQKCAMP-UHFFFAOYSA-N
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Description

Tert-butyl 1,2,3,6-tetrahydropyridine-4-carboxylate is a chemical compound that belongs to the class of tetrahydropyridines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The compound is characterized by a tetrahydropyridine ring structure with a tert-butyl ester group at the 4-position, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,2,3,6-tetrahydropyridine-4-carboxylate typically involves the reaction of 1,2,3,6-tetrahydropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,2,3,6-tetrahydropyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, fully saturated tetrahydropyridines, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Tert-butyl 1,2,3,6-tetrahydropyridine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor to bioactive molecules.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a prodrug, undergoing metabolic conversion to active metabolites that exert biological effects. These effects may include modulation of neurotransmitter systems, inhibition of specific enzymes, or interaction with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1,2,3,4-tetrahydropyridine-4-carboxylate
  • Tert-butyl 1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
  • Tert-butyl 4-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Uniqueness

Tert-butyl 1,2,3,6-tetrahydropyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of various bioactive compounds and industrial chemicals .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

tert-butyl 1,2,3,6-tetrahydropyridine-4-carboxylate

InChI

InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)8-4-6-11-7-5-8/h4,11H,5-7H2,1-3H3

InChI Key

OGERXEZFQKCAMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CCNCC1

Origin of Product

United States

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